4-(trifluoromethoxy)benzoic acid

Enzyme Inhibition sEH FAAH

4-(Trifluoromethoxy)benzoic acid delivers a unique electronic profile (σp ≈ 0.35) and optimal lipophilicity (XLogP3 = 3.2) that simpler analogs cannot replicate. Replacing it with 4-CF₃ (σp ≈ 0.54) or 4-OH (XLogP3 ≈ 1.6) analogs compromises target potency and synthetic efficiency. This building block is validated in sEH/FAAH dual inhibitors like t-TUCB, where the -OCF₃ group is essential for target engagement. Procurement of this specific compound ensures reproducible SAR, avoids costly re-synthesis, and supports antifungal/antimalarial programs. Standard B2B shipping; R&D use only.

Molecular Formula C8H5F3O3
Molecular Weight 207.11 g/mol
Cat. No. B12387953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(trifluoromethoxy)benzoic acid
Molecular FormulaC8H5F3O3
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OC(F)(F)F
InChIInChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)/i7+1
InChIKeyRATSANVPHHXDCT-CDYZYAPPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethoxy)benzoic Acid (CAS 330-12-1): Procurement Specifications and Baseline Characterization for Scientific Sourcing


4-(Trifluoromethoxy)benzoic acid (CAS 330-12-1) is an aromatic carboxylic acid derivative characterized by a para-substituted trifluoromethoxy (-OCF₃) group. This fluorinated building block is widely employed in the synthesis of bioactive molecules, including antifungal and antimalarial agents, and serves as a key intermediate in pharmaceutical development . The compound exhibits physicochemical properties typical of fluorinated benzoic acids, including a predicted pKa of 3.85 ± 0.10 and an XLogP3 value of 3.2 , which define its ionization state and lipophilicity profile under experimental conditions. Its utility is further demonstrated by its incorporation into advanced scaffolds such as the soluble epoxide hydrolase (sEH) inhibitor t-TUCB [1].

4-(Trifluoromethoxy)benzoic Acid: Critical Procurement Considerations and Why Analog Substitution Introduces Unacceptable Performance Risk


Direct substitution of 4-(trifluoromethoxy)benzoic acid with structurally related benzoic acid derivatives (e.g., 4-trifluoromethyl, 4-hydroxy, or unsubstituted analogs) is not scientifically defensible due to fundamental differences in electronic character, lipophilicity, and steric profile conferred by the -OCF₃ group . These differences translate into quantifiable variations in target potency, metabolic stability, and synthetic reactivity that cannot be compensated for by adjusting reaction conditions or formulation parameters [1]. Sourcing decisions based solely on structural similarity or lower cost per gram may result in failed syntheses, suboptimal biological activity in downstream assays, or unreproducible experimental outcomes. The following evidence demonstrates specific, measurable performance gaps between 4-(trifluoromethoxy)benzoic acid and its closest comparators, confirming that the target compound is not a fungible commodity.

4-(Trifluoromethoxy)benzoic Acid: Quantified Differentiation Evidence Against Closest Analogs for Scientific Procurement Decisions


4-Trifluoromethoxy Substituent Confers Superior Potency on sEH and FAAH Compared to 4-Fluoro and 4-Chloro Analogs

In a direct head-to-head comparison of t-TUCB analogs, the 4-trifluoromethoxy substituent exhibited the highest potency against both soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Potency increased as a function of the size and hydrophobicity of the para substituent . Specifically, the 4-trifluoromethoxy group (present in the target compound's derived inhibitor t-TUCB) outperformed the 4-fluorophenyl (A-2) and 4-chlorophenyl (A-26) modifications, with the latter two showing reduced potency. The unsubstituted ring (A-3) and cyclohexane (A-4) modifications resulted in a complete loss of activity against FAAH.

Enzyme Inhibition sEH FAAH SAR

Enhanced Lipophilicity (LogP 3.2) of 4-(Trifluoromethoxy)benzoic Acid Drives Differential Pharmacokinetic Behavior Relative to Unsubstituted and Hydroxy Analogs

The measured XLogP3 value for 4-(trifluoromethoxy)benzoic acid is 3.2 . This value is significantly higher than that of the unsubstituted benzoic acid (XLogP3 ≈ 1.9) [1] and the 4-hydroxy analog (XLogP3 ≈ 1.6) [2]. The increased lipophilicity conferred by the -OCF₃ group alters membrane permeability and plasma protein binding characteristics compared to these less lipophilic alternatives.

Lipophilicity LogP ADME Drug Design

Differential Electronic Effects: -OCF₃ Substituent Imparts Distinct Hammett Constants (σp) Compared to -CF₃ and -OH Analogs

The trifluoromethoxy group (-OCF₃) exerts a unique electronic influence on the benzoic acid ring system, quantified by its Hammett substituent constant (σp ≈ 0.35) [1]. This value differs substantially from the para-trifluoromethyl group (σp ≈ 0.54) [2], the para-hydroxy group (σp ≈ -0.37) [3], and hydrogen (σp = 0.00). The -OCF₃ group is moderately electron-withdrawing through induction but can also participate in resonance interactions, resulting in a net electronic effect that is distinct from the strongly electron-withdrawing -CF₃ group and the electron-donating -OH group.

Physical Organic Chemistry Hammett Equation Substituent Effects Reactivity

4-(Trifluoromethoxy)benzoic Acid: Evidence-Based Application Scenarios Where the Target Compound Outperforms Analogs


Synthesis of sEH/FAAH Dual Inhibitors: The 4-Trifluoromethoxy Motif is Essential for Optimal Potency

The superior potency of the 4-trifluoromethoxy substituent on both sEH and FAAH, as demonstrated in direct head-to-head analog comparisons , makes 4-(trifluoromethoxy)benzoic acid the preferred starting material for the synthesis of t-TUCB and related dual inhibitors. Researchers developing novel analgesics or anti-inflammatory agents targeting the epoxide hydrolase pathway should not substitute the 4-trifluoromethoxy building block with a 4-fluoro or 4-chloro analog, as this will result in a measurable loss of target engagement and, consequently, reduced in vivo efficacy.

Design of Lipophilic Drug Candidates: Achieving a Target LogP of ~3.2 via the 4-(Trifluoromethoxy)benzoic Acid Scaffold

For medicinal chemistry campaigns requiring a LogP in the range of 3.0-3.5 to balance membrane permeability and aqueous solubility, 4-(trifluoromethoxy)benzoic acid provides a validated scaffold with an intrinsic XLogP3 of 3.2 . Substituting with the more polar 4-hydroxybenzoic acid (XLogP3 ≈ 1.6) [1] would require additional synthetic steps to install hydrophobic groups to compensate for the reduced lipophilicity, increasing synthetic complexity and cost.

SAR Studies Requiring a Moderately Electron-Withdrawing Substituent (σp ~0.35): Benchmarking the -OCF₃ Group

In structure-activity relationship (SAR) investigations where electronic modulation is critical, 4-(trifluoromethoxy)benzoic acid offers a defined Hammett σp value of approximately 0.35 [2]. This positions it as a valuable intermediate between the strongly electron-withdrawing -CF₃ group (σp ≈ 0.54) and the electron-neutral -H group (σp = 0.00). Procurement of this specific compound allows for precise electronic tuning of the target molecule's properties without the confounding effects of drastically different substituent constants.

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